

# A Comparative Guide to Replicating and Validating Seminal Studies in Diacetylmorphine Research

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This guide provides a comprehensive comparison of seminal clinical trials investigating the efficacy of diacetylmorphine (pharmaceutical-grade heroin) for the treatment of severe opioid use disorder. It is intended to serve as a resource for researchers seeking to understand, replicate, or build upon these foundational studies. The focus is on two landmark clinical trials: the North American Opiate Medication Initiative (NAOMI) and the Study to Assess Longer-term Opioid Medication Effectiveness (SALOME), with additional data from key European trials to provide a broader context for validation.

## Introduction to Seminal Clinical Trials

The use of diacetylmorphine in a therapeutic context, often referred to as heroin-assisted treatment (HAT), has been a subject of rigorous scientific investigation for decades. The primary goal of these studies has been to evaluate the effectiveness of supervised, injectable diacetylmorphine for individuals with chronic, treatment-refractory opioid dependence who have not responded to standard treatments like oral methadone.

The North American Opiate Medication Initiative (NAOMI) was the first clinical trial of its kind in North America. It aimed to determine if medically prescribed diacetylmorphine was more effective than oral methadone maintenance therapy (MMT).<sup>[1]</sup> The Study to Assess Longer-term Opioid Medication Effectiveness (SALOME) followed NAOMI and was designed to

determine if injectable hydromorphone, a licensed opioid analgesic, could be a viable and non-inferior alternative to diacetylmorphine, potentially overcoming some of the regulatory and political barriers associated with the latter.<sup>[2]</sup><sup>[3]</sup>

These studies, along with similar trials conducted in Europe, have provided a strong evidence base for the efficacy of injectable opioid agonist treatment in reducing illicit drug use, improving health and social outcomes, and increasing treatment retention among a highly marginalized population.<sup>[4]</sup><sup>[5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the NAOMI and SALOME trials, as well as comparative data from the German Heroin-Assisted Treatment Trial and the UK's Randomised Injectable Opiate Treatment Trial (RIOTT).

Table 1: Participant Demographics and Baseline Characteristics

Characteristic	NAOMI (Diacetylmorphine Arm)	SALOME (Diacetylmorphine Arm)	German Trial (Diacetylmorphine Arm)	RIOTT (Diacetylmorphine Arm)
Number of Participants	115	102	515	43
Mean Age (years)	40	44.3	~40	Not Specified
Gender (% Male)	61%	70%	Not Specified	Not Specified
Mean Duration of Injection Drug Use (years)	17	15	Not Specified	Not Specified
Daily Illicit Heroin Use at Baseline	Yes	Yes	Yes	Yes
Previous Treatment Attempts	≥2 (including ≥1 MMT)	≥1	Yes	Yes

Sources:[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Primary Efficacy Outcomes

Outcome Measure	NAOMI (vs. Methadone)	SALOME (vs. Hydromorphone)	German Trial (vs. Methadone)	RIOTT (vs. Oral Methadone)
Treatment Retention Rate	87.8% (vs. 54.1%)	~80% (non-inferior to HDM)	67% (vs. 40%)	88% (vs. 69%)
Reduction in Illicit Heroin Use	Significantly greater reduction	Non-inferior to HDM	Significantly greater reduction	66% with ≥50% negative urine tests (vs. 19%)
Improvement in Health Status	Significant improvement	Significant improvement	Significant improvement	Not specified as primary outcome
Reduction in Criminal Activity	Significantly greater reduction	Significant reduction	Significant reduction	Not specified as primary outcome

Sources:[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3: Adverse Events

Adverse Event	NAOMI (Diacetylmorphine Arm)	SALOME (Diacetylmorphine Arm)
Overdoses (requiring naloxone)	10 participants	24 events
Seizures	6 participants	11 events
Somnolence/Drowsiness (during induction)	4.9 per 100 injection days	Not reported separately
Injection Site Reactions (during induction)	Not reported	2.1 per 100 injection days

Sources:[\[6\]](#)[\[11\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols employed in the NAOMI and SALOME trials.

### Participant Recruitment and Eligibility

- **Inclusion Criteria:** Participants in both trials were adults with long-term, severe opioid dependence (typically  $\geq 5$  years), a history of daily injection heroin use, and multiple previously unsuccessful treatment attempts, including at least one course of methadone maintenance.[\[1\]](#)[\[12\]](#)
- **Exclusion Criteria:** Common exclusion criteria included severe medical or psychiatric conditions that would contraindicate treatment with injectable opioids, and pregnancy.

### Treatment Interventions

- **NAOMI:** This was an open-label, randomized controlled trial. Participants were assigned to receive either injectable diacetylmorphine (up to three times daily, self-administered under supervision) or optimized oral methadone.[\[1\]](#)
- **SALOME:** This was a double-blind, non-inferiority, randomized controlled trial. Participants were assigned to receive either injectable diacetylmorphine or injectable hydromorphone, both administered up to three times daily under supervision.[\[12\]](#)

### Dosage Induction Protocol (Adapted from Swiss HAT programs)

A 3-day induction phase was used to safely titrate participants to an effective dose.[\[11\]](#)

- **Day 1:** A low initial test dose (e.g., 15-25mg of diacetylmorphine) was administered. The patient was observed for 30 minutes for signs of intoxication. If well-tolerated, a second, slightly higher dose could be given later in the day.
- **Day 2:** The initial dose was typically the last well-tolerated dose from Day 1. Doses were gradually increased throughout the day based on patient feedback and clinical assessment, with a focus on alleviating withdrawal symptoms without causing over-sedation.

- Day 3: Dosing continued to be adjusted upwards based on tolerance and patient need until a stable and effective dose was reached. The maximum daily dose was capped (e.g., 1000mg for diacetylmorphine in SALOME).[11]

## Outcome Measurement

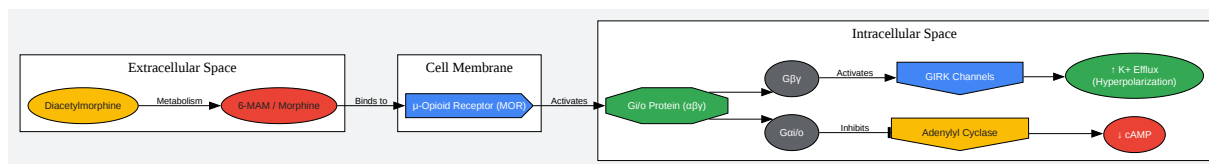
A combination of self-report questionnaires and objective biological measures were used to assess outcomes.

- European Addiction Severity Index (EuropASI): A semi-structured interview used to assess problem severity in seven areas: medical status, employment and support, drug use, alcohol use, legal status, family/social relationships, and psychiatric status.[13][14][15] This was a key instrument for measuring the reduction in illicit drug use and illegal activity in the NAOMI trial.[6]
- Maudsley Addiction Profile (MAP): A brief, interviewer-administered questionnaire assessing substance use, health-risk behaviors (e.g., needle sharing), physical and psychological health, and personal/social functioning.[9][16][17][18]
- Urinalysis: Regular urine samples were collected to test for metabolites of illicit street heroin and other drugs. This provided an objective measure of illicit drug use.[4]

## Visualizations

### Diacetylmorphine Signaling Pathway

Diacetylmorphine itself has a low affinity for opioid receptors. It is a prodrug that rapidly crosses the blood-brain barrier due to its lipophilicity, where it is deacetylated to its active metabolites, 6-monoacetylmorphine (6-MAM) and morphine.[19] These metabolites are agonists at the  $\mu$ -opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of these agonists to the MOR initiates a cascade of intracellular signaling events.

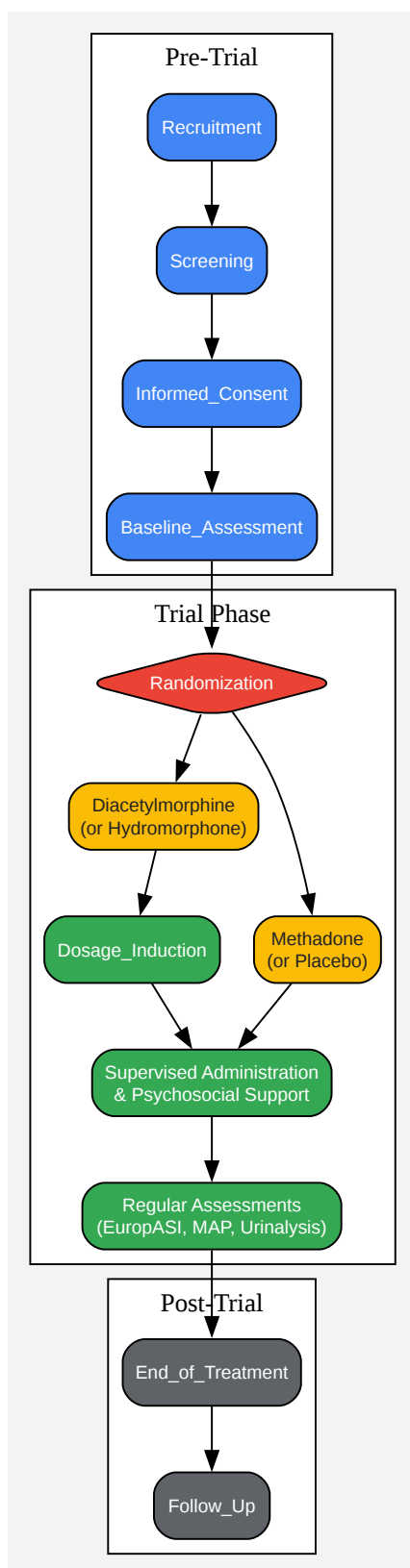


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Caption: Diacetylmorphine's active metabolites bind to the  $\mu$ -opioid receptor, leading to the inhibition of adenylyl cyclase and activation of GIRK channels.

## Experimental Workflow for Clinical Trials

The general workflow for the NAOMI and SALOME trials involved several key stages, from recruitment to follow-up.



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Caption: A generalized workflow for heroin-assisted treatment clinical trials, from participant recruitment to follow-up assessments.

## Conclusion

The seminal studies in diacetylmorphine research, particularly the NAOMI and SALOME trials, have provided robust evidence for the efficacy of injectable opioid agonist treatment for a population of individuals with severe opioid use disorder who have not benefited from other treatments. These studies have demonstrated significant improvements in treatment retention, reductions in illicit drug use and criminal activity, and enhancements in overall health and social functioning. The detailed protocols and quantitative outcomes presented in this guide offer a foundation for future research, including replication studies to confirm these findings in different contexts and further investigations into alternative opioid agonists like hydromorphone. The consistent findings across multiple large-scale, randomized controlled trials in North America and Europe underscore the validity of this treatment modality as a critical component of a comprehensive public health approach to opioid addiction.

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